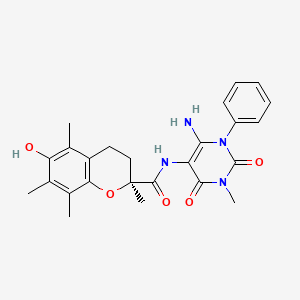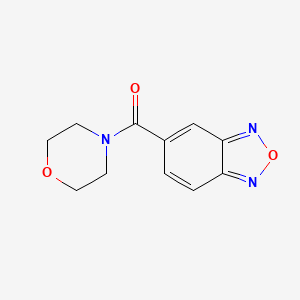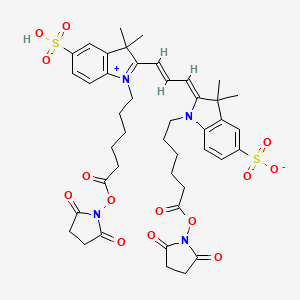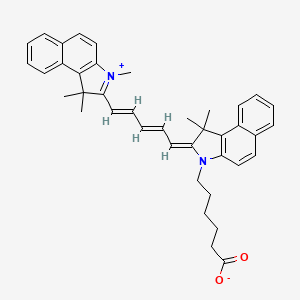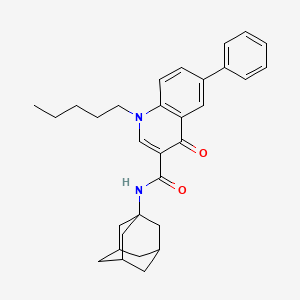
N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide
Vue d'ensemble
Description
COR 170 est un agoniste inverse sélectif du récepteur cannabinoïde de type 2 (CB2). Il s'agit d'un dérivé d'acide 4-quinolone-3-carboxylique avec une formule moléculaire de C31H36N2O2 et un poids moléculaire de 468,63 g/mol . Ce composé a montré un potentiel dans la recherche liée à l'inflammation et à la neuroprotection .
Méthodes De Préparation
La synthèse de COR 170 implique la préparation de dérivés d'acide 4-quinolone-3-carboxylique. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau quinolone : Ceci est réalisé par une réaction de cyclisation impliquant un dérivé d'aniline approprié et un β-cétoester.
Fonctionnalisation du noyau quinolone : Le noyau quinolone est ensuite fonctionnalisé pour introduire le groupe acide carboxylique en position 3.
Introduction du groupe adamantyle : Le groupe adamantyle est introduit par une réaction de substitution nucléophile.
Modifications finales :
Analyse Des Réactions Chimiques
COR 170 subit plusieurs types de réactions chimiques :
Oxydation : COR 170 peut subir des réactions d'oxydation, en particulier au niveau du noyau quinolone.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle présents dans le composé.
Substitution : Les réactions de substitution nucléophile sont courantes, en particulier pour l'introduction de divers groupes fonctionnels.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
COR 170 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier les relations structure-activité des ligands du récepteur CB2.
Biologie : COR 170 est utilisé dans les études biologiques pour étudier le rôle des récepteurs CB2 dans divers processus physiologiques et pathologiques.
Mécanisme d'action
COR 170 exerce ses effets en se liant sélectivement au récepteur CB2 et en l'inhibant. Ce récepteur se trouve principalement dans le système immunitaire et participe à la modulation de l'inflammation et des réponses immunitaires. En agissant comme un agoniste inverse, COR 170 réduit l'activité du récepteur CB2, ce qui entraîne une diminution de l'inflammation et une neuroprotection .
Applications De Recherche Scientifique
COR 170 has several scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of CB2 receptor ligands.
Biology: COR 170 is used in biological studies to investigate the role of CB2 receptors in various physiological and pathological processes.
Mécanisme D'action
COR 170 exerts its effects by selectively binding to and inhibiting the CB2 receptor. This receptor is primarily found in the immune system and is involved in modulating inflammation and immune responses. By acting as an inverse agonist, COR 170 reduces the activity of the CB2 receptor, leading to decreased inflammation and neuroprotection .
Comparaison Avec Des Composés Similaires
COR 170 est unique en raison de sa forte sélectivité pour le récepteur CB2 par rapport au récepteur cannabinoïde de type 1 (CB1). Des composés similaires comprennent :
COR 167 : Un autre agoniste du CB2 ayant des propriétés anti-inflammatoires et neuroprotectrices similaires.
GW405833 : Un agoniste partiel du récepteur CB2 utilisé dans des applications de recherche similaires.
COR 170 se distingue par son activité d'agoniste inverse, ce qui le différencie des autres agonistes et agonistes partiels du récepteur CB2.
Propriétés
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJISJDTJJYBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


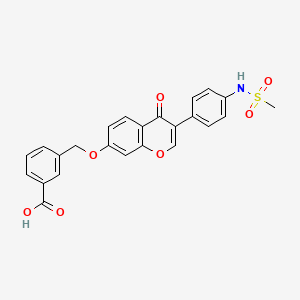


![3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione](/img/structure/B1669358.png)
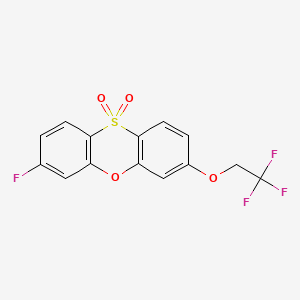
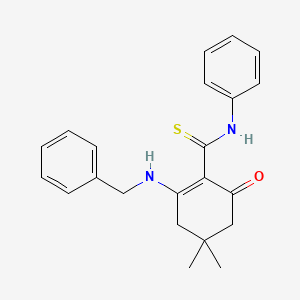
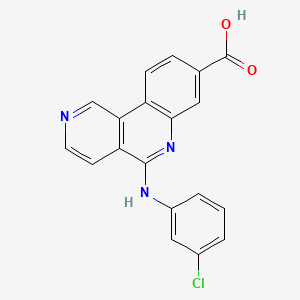

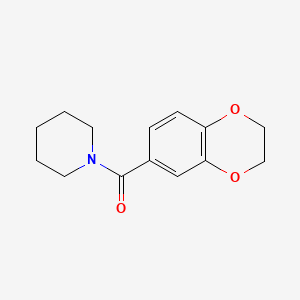
![4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one](/img/structure/B1669365.png)
